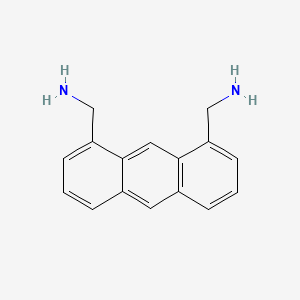
Anthracene-1,8-diyldimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene-1,8-diyldimethanamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methanamine groups attached to the 1 and 8 positions of the anthracene ring. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-1,8-diyldimethanamine typically involves the reduction of 1,8-dichloroanthraquinone, followed by aryl-aryl coupling using modified Suzuki-Miyaura reaction conditions . The reduction step is crucial to introduce the methanamine groups at the desired positions on the anthracene ring. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene-1,8-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the anthracene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit unique photophysical and chemical properties .
Applications De Recherche Scientifique
Anthracene-1,8-diyldimethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials
Mécanisme D'action
The mechanism of action of anthracene-1,8-diyldimethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the proliferation of certain cells, modulate immune responses, and promote cell differentiation. These effects are often mediated through mitochondrial dysfunction and the production of free radicals . Additionally, the compound’s ability to form hydrogen bonds and interact with other molecules contributes to its unique properties and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene-1,8-diyldimethanamine stands out due to its specific substitution pattern and the presence of methanamine groups, which confer unique chemical and photophysical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and high stability .
Propriétés
Formule moléculaire |
C16H16N2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[8-(aminomethyl)anthracen-1-yl]methanamine |
InChI |
InChI=1S/C16H16N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H,9-10,17-18H2 |
Clé InChI |
NTFMELQYTBAEQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=C2C(=C1)CN)C(=CC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


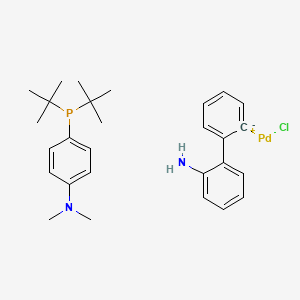
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
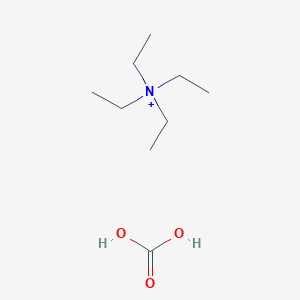
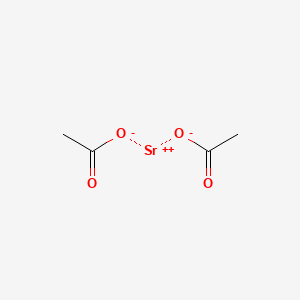

![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
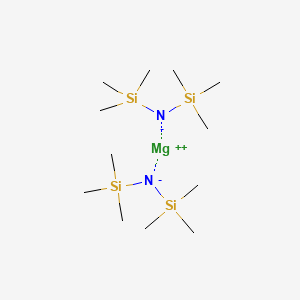
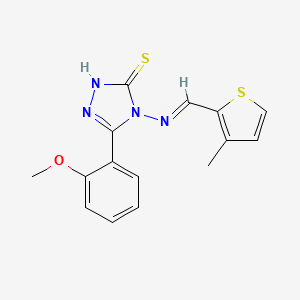
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)

